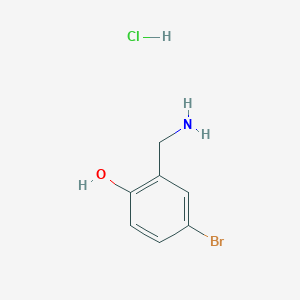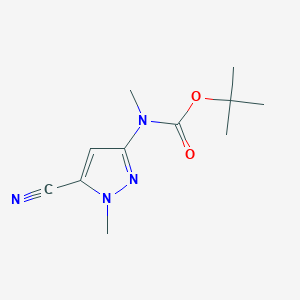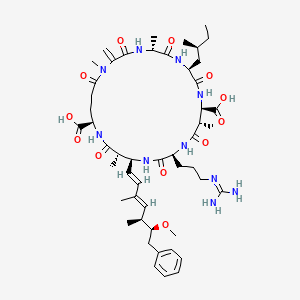
2-(Aminomethyl)-4-bromophenol hydrochloride
Vue d'ensemble
Description
2-(Aminomethyl)-4-bromophenol hydrochloride (2-AMBPH) is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound with a variety of uses, from synthesis to drug development. It is also used in the production of polymers, pharmaceuticals, and other chemicals. Its structure consists of a phenol group with an amine group and a bromine atom. The hydrochloride group is attached to the phenol group. 2-AMBPH has several properties that make it attractive for use in research, including its solubility in both organic and aqueous solvents, its low toxicity, and its low vapor pressure.
Applications De Recherche Scientifique
Metabolism and Metabolic Pathways
- A study by Kanamori et al. (2002) focused on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound related to 2-(Aminomethyl)-4-bromophenol hydrochloride, in rats. They identified various metabolites, suggesting multiple metabolic pathways, including deamination and acetylation processes (Kanamori et al., 2002).
Chemical Properties and Synthesis
- Research by Merkel et al. (2005) demonstrated the synthesis of less symmetrical dicopper(II) complexes using 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(morpholin-4-yl)ethyl}aminomethyl]phenol and similar compounds. These studies contribute to understanding the chemical properties and potential synthesis pathways of bromophenol derivatives (Merkel et al., 2005).
Antioxidant Activity
- A study by Olsen et al. (2013) explored the antioxidant activity of various bromophenols, including this compound derivatives. They found significant antioxidant effects in biochemical assays, highlighting potential applications in health-related fields (Olsen et al., 2013).
Environmental Impact and Transformation
- Xiang et al. (2020) investigated the transformation of bromophenols during the chlorination process, providing insights into the environmental fate of such compounds in water treatment processes. This research is vital for understanding the environmental impact and behavior of bromophenols (Xiang et al., 2020).
Antibacterial Properties
- Xu et al. (2003) isolated bromophenols from marine algae and tested their antibacterial properties. Their findings indicated that bromophenol derivatives, including those related to this compound, could serve as effective antibacterial agents (Xu et al., 2003).
Pharmaceutical Applications
- A study by Guo et al. (2018) on a novel bromophenol derivative demonstrated its potential in inducing cell cycle arrest and apoptosis in lung cancer cells. This research points towards the possible application of bromophenol derivatives, including this compound, in developing anticancer drugs (Guo et al., 2018).
Photochemical Reactions
- Akai et al. (2002) examined the photoreaction mechanisms of 2-bromophenols, contributing to the understanding of the photochemical behavior of such compounds. This research is relevant for applications in fields like environmental science and photochemistry (Akai et al., 2002).
High-Temperature Reactions
- Uchida et al. (2003) explored the decomposition of 2-bromophenol in NaOH solutions at high temperatures, providing insights into the stability and breakdown of bromophenol derivatives under extreme conditions (Uchida et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Amines, which are structurally similar to this compound, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines are known to act as nucleophiles, reacting with various electrophiles in biological systems . They can also form Schiff bases with aldehydes and ketones, which may have implications in various biochemical processes .
Biochemical Pathways
Amines are involved in various biochemical pathways, including the synthesis of neurotransmitters like dopamine . They can also participate in catabolic pathways, contributing to the degradation of larger molecules into smaller ones .
Pharmacokinetics
Milnacipran is rapidly absorbed and extensively metabolized, with a significant proportion of the dose excreted in urine as unchanged drug .
Result of Action
Amines and their derivatives have been implicated in a variety of biological effects, ranging from neurotransmission to antibacterial activity .
Propriétés
IUPAC Name |
2-(aminomethyl)-4-bromophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFKBSXEQHOIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803612-14-7 | |
| Record name | Phenol, 2-(aminomethyl)-4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)
![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)


![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028213.png)